molecular formula C8H8BrClO B6617806 2-(3-bromo-4-chlorophenyl)ethan-1-ol CAS No. 1545304-97-9

2-(3-bromo-4-chlorophenyl)ethan-1-ol

Cat. No. B6617806
CAS RN: 1545304-97-9
M. Wt: 235.50 g/mol
InChI Key: RRGCIXSFISQGTN-UHFFFAOYSA-N
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Description

2-(3-bromo-4-chlorophenyl)ethan-1-ol (BCPE) is a compound belonging to the class of organochlorine compounds. It is an organobromine compound, containing a carbon-to-bromine bond. BCPE is a versatile compound with a wide range of applications in research and industrial settings.

Scientific Research Applications

2-(3-bromo-4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. Additionally, this compound has been used as a model compound for studying the mechanism of action of organochlorine compounds.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-chlorophenyl)ethan-1-ol is not fully understood. However, it is believed that the bromine and chlorine atoms in the molecule interact with the organic molecules in the reaction, forming an organobromochloride compound. This compound then reacts with the organic molecules, forming a new compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. Additionally, this compound has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. This compound has also been found to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(3-bromo-4-chlorophenyl)ethan-1-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, this compound is a toxic compound and should be handled with caution. Additionally, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 2-(3-bromo-4-chlorophenyl)ethan-1-ol should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on its applications in organic synthesis, pharmaceutical synthesis, and polymer synthesis. Furthermore, research should be conducted on its potential toxicity and the development of methods to reduce its toxicity. Additionally, research should be conducted on its solubility in water and the development of methods to improve its solubility. Finally, research should be conducted on its potential applications in the medical field and its potential as a therapeutic agent.

Synthesis Methods

2-(3-bromo-4-chlorophenyl)ethan-1-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile to form an organometallic compound. The Ullmann reaction involves the reaction of an organometallic compound with an electrophile to form an organometallic compound.

properties

IUPAC Name

2-(3-bromo-4-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGCIXSFISQGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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